Foreword: Unveiling a Privileged Scaffold in Medicinal Chemistry
Foreword: Unveiling a Privileged Scaffold in Medicinal Chemistry
An In-Depth Technical Guide to the Chemical Properties of 1-(4-Fluorophenyl)imidazolidin-2-one
The imidazolidin-2-one ring system is a cornerstone in modern drug discovery, recognized as a "privileged scaffold" due to its ability to interact with a wide array of biological targets. Its rigid, planar structure and capacity for hydrogen bonding make it an ideal foundation for developing novel therapeutic agents. This guide focuses on a specific, synthetically valuable derivative: 1-(4-Fluorophenyl)imidazolidin-2-one . The introduction of a fluorophenyl group not only modifies the molecule's electronic properties and metabolic stability but also serves as a crucial handle for further chemical elaboration.
This document provides an in-depth exploration of the chemical identity, synthesis, structural characteristics, and potential applications of 1-(4-Fluorophenyl)imidazolidin-2-one. It is intended for researchers, medicinal chemists, and drug development professionals who seek a comprehensive understanding of this compound's properties and its utility as a versatile building block in the synthesis of biologically active molecules.
Molecular Identity and Physicochemical Properties
A precise understanding of a compound's fundamental properties is the bedrock of its application in research and development. 1-(4-Fluorophenyl)imidazolidin-2-one is a solid, stable organic compound that serves primarily as an intermediate in more complex syntheses.[1]
| Property | Value | Source |
| IUPAC Name | 1-(4-fluorophenyl)imidazolidin-2-one | - |
| Synonyms | 1-(4-Fluorophenyl)tetrahydro-2H-imidazol-2-one | [1] |
| CAS Number | 53159-75-4 | [2] |
| Molecular Formula | C₉H₉FN₂O | [2] |
| Molecular Weight | 180.18 g/mol | [2] |
| Appearance | White crystalline powdery solid | [1] |
| Melting Point | ~146-150 °C | [1] |
| Solubility | Soluble in polar organic solvents (e.g., chloroform, ethanol, dichloromethane) | [1] |
Synthesis and Reaction Mechanisms
The synthesis of the imidazolidin-2-one core is a well-established area of organic chemistry, with numerous methodologies developed to achieve high yields and purity.[3] These heterocycles are traditionally formed via the carbonylation of diamines or through the catalytic hydroamination of unsaturated ureas.[3][4]
A prevalent modern approach involves the base-catalyzed intramolecular hydroamidation of propargylic ureas, which offers excellent chemo- and regioselectivity under ambient conditions, often with remarkably short reaction times.[4][5]
Caption: General workflow for the organo-catalyzed synthesis of imidazolidin-2-one derivatives.
Exemplary Synthetic Protocol: Base-Catalyzed Cyclization
This protocol is adapted from methodologies reported for the synthesis of substituted imidazolidin-2-ones via hydroamidation.[4][5] The causality behind this choice lies in its efficiency and mild reaction conditions, avoiding the need for toxic carbonylating agents or high-pressure equipment often required in traditional methods.[4]
Objective: To synthesize a 5-substituted-1-(4-fluorophenyl)imidazolidin-2-one derivative.
Materials:
-
1-(4-Fluorophenyl)-3-(propargylic-substituted)urea (1.0 equiv)
-
2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine (BEMP) (5 mol %)
-
Acetonitrile (MeCN), anhydrous
Procedure:
-
To a solution of the starting propargylic urea (0.4 mmol) in anhydrous acetonitrile (4 mL) in a clean, dry reaction vessel, add the phosphazene base BEMP (0.02 mmol, 5 mol %).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1 to 16 hours, depending on the specific substrate.[4]
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure imidazolidin-2-one product.
-
Characterize the final product using NMR, IR, and mass spectrometry to confirm its identity and purity.
Self-Validation: The success of this protocol is validated by the complete consumption of the starting material (as observed by TLC) and the spectroscopic data of the purified product matching the expected structure. The high chemo- and regioselectivity of this reaction pathway provides inherent trustworthiness to the method.[5]
Spectroscopic and Structural Analysis
Structural elucidation is critical for confirming the identity of a synthesized compound. While a specific experimental spectrum for 1-(4-Fluorophenyl)imidazolidin-2-one is not publicly available, its characteristic spectroscopic features can be reliably predicted based on its structure and data from analogous compounds.
| Technique | Expected Features | Rationale |
| ¹H NMR | ~7.0-7.5 ppm: Multiplets (AA'BB' system) for the 4 protons on the fluorophenyl ring. ~3.5-4.0 ppm: Two triplets for the four protons of the ethylenediamine backbone (-CH₂-CH₂-). ~6.0-7.0 ppm: A broad singlet for the N-H proton. | The aromatic protons are deshielded. The ethylenediamine protons are in a saturated environment adjacent to nitrogen atoms. The amide proton is exchangeable and often broad. |
| ¹³C NMR | ~160-165 ppm: Carbonyl carbon (C=O). ~155-160 ppm (d, ¹JCF ≈ 245 Hz): Fluorine-bearing aromatic carbon (C-F). ~115-135 ppm: Other aromatic carbons. ~40-50 ppm: The two methylene carbons (-CH₂-CH₂-) of the imidazolidine ring. | The carbonyl carbon is highly deshielded. The C-F coupling is a key diagnostic feature. Aliphatic carbons attached to nitrogen appear in the 40-50 ppm range. |
| IR Spectroscopy | ~3200-3300 cm⁻¹: N-H stretching vibration. ~1680-1720 cm⁻¹: Strong C=O (amide) stretching vibration. ~1500-1600 cm⁻¹: C=C stretching vibrations of the aromatic ring. ~1200-1250 cm⁻¹: C-F stretching vibration. | These absorption bands are characteristic of the key functional groups present in the molecule: the secondary amide, the urea carbonyl, the aromatic ring, and the aryl fluoride.[6][7] |
| Mass Spec. | ~180 m/z: Expected molecular ion peak [M]⁺. Key Fragments: Loss of CO, fragments corresponding to the fluorophenyl group. | The molecular weight provides the most direct confirmation of the compound's identity. Fragmentation patterns can further support the proposed structure.[8] |
Crystal Structure Insights
While the specific crystal structure for 1-(4-fluorophenyl)imidazolidin-2-one is not detailed in the provided results, analysis of closely related structures, such as 1-acetyl-5-(4-fluorophenyl)-2-sulfanylideneimidazolidin-4-one and 1-(4-methoxyphenyl)imidazolidine-2,4-dione, provides valuable insights.[9][10]
-
Planarity: The imidazolidinone ring system is typically essentially planar.[9][11]
-
Dihedral Angle: A significant dihedral angle is expected between the plane of the imidazolidinone ring and the fluorophenyl ring.[9] In one derivative, this angle was found to be 86.70 (6)°.[9]
-
Intermolecular Interactions: The presence of the N-H group and the carbonyl oxygen allows for the formation of strong N-H···O hydrogen bonds, which often link molecules into chains or dimeric aggregates in the solid state.[9][10] These interactions are crucial for crystal packing and can influence the material's physical properties.
Pharmacological Significance and Potential Applications
The true value of 1-(4-Fluorophenyl)imidazolidin-2-one lies in its role as a precursor to a multitude of biologically active compounds. The imidazolidin-2-one scaffold is present in pharmaceuticals with diverse activities.[3] The fluorophenyl moiety is a common feature in drug design, often introduced to enhance metabolic stability and improve binding affinity through favorable interactions with biological targets.
Derivatives of related imidazolidinone systems have demonstrated a wide spectrum of biological activities, including:
-
Anticancer Activity: Many heterocyclic compounds, including those with imidazolidine cores, are evaluated for their potential to inhibit cancer cell lines like MCF-7.[12][13][14][15]
-
Antibacterial and Antifungal Activity: The scaffold can be elaborated to produce compounds with significant antimicrobial properties against various bacterial and fungal strains.[16][17]
-
Anticoagulant Activity: Certain imidazolidine derivatives have been investigated for their ability to prolong clotting times, indicating potential as anticoagulant agents.[13]
Caption: Relationship between the core scaffold, its derivatization potential, and resulting biological activities.
Safety, Handling, and Storage
While detailed toxicological data for 1-(4-Fluorophenyl)imidazolidin-2-one are limited, standard laboratory safety practices for handling chemical intermediates should be strictly followed.[1]
-
Personal Protective Equipment (PPE): Wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat.[1][18]
-
Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[1] Avoid contact with skin and eyes.[1] Wash hands thoroughly after handling.[18]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[1][19] Keep away from heat, sources of ignition, and strong oxidizing agents.[1][19]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the material to enter sewer systems or waterways.[19][20]
Conclusion
1-(4-Fluorophenyl)imidazolidin-2-one is more than a simple chemical compound; it is a versatile and valuable building block for the synthesis of complex molecular architectures. Its straightforward synthesis, stable nature, and the strategic placement of the fluorophenyl group make it an attractive starting point for medicinal chemistry campaigns. The foundational imidazolidin-2-one core provides a rigid scaffold capable of engaging in crucial hydrogen bonding interactions, while the fluorophenyl ring offers a site for tuning electronic properties and blocking metabolic pathways. A thorough understanding of its chemical properties, as outlined in this guide, empowers researchers to fully leverage its potential in the rational design and development of next-generation therapeutic agents.
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